molecular formula C17H26N2O2S B1227816 N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

Cat. No. B1227816
M. Wt: 322.5 g/mol
InChI Key: UMSXWPSYLFTPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-19878 is a member of morpholines.

Scientific Research Applications

Synthesis and Structural Studies

  • N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide and related compounds have been explored in various synthesis and structural studies. For example, research on the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones, which are structurally related to the compound , has been conducted (Ahmed, Moeiz, Ahmed, Kiuchi, & Tsuda, 2001). These studies contribute to the understanding of the chemical properties and potential applications of such compounds.

Antitumor and Antimicrobial Activities

  • Compounds containing morpholine and similar structures have shown distinct inhibition on the proliferation of cancer cell lines, indicating potential applications in antitumor research (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017). This suggests that derivatives of N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide might also possess similar properties.
  • Additionally, derivatives with morpholine structures have been synthesized and screened for their antimicrobial activities, with some showing promising results (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Synthetic Methodologies and Green Chemistry

  • The synthesis of N-formyl morpholine, which is related to the chemical structure of interest, has been explored for its potential as a green solvent in the synthesis of organic compounds (Ghasemi, 2018). This highlights the compound's relevance in developing environmentally friendly synthetic methods.

Corrosion Inhibition

  • Morpholine derivatives, which share a structural similarity with the compound , have been studied as corrosion inhibitors for metals. For example, N-(2-chloroethyl)morpholine-4-carboxamide has been shown to inhibit mild steel corrosion, suggesting possible applications in industrial settings (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

properties

Product Name

N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

N-(morpholine-4-carbothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide

InChI

InChI=1S/C17H26N2O2S/c20-15(18-16(22)19-3-5-21-6-4-19)17-2-1-12-7-13(10-17)9-14(8-12)11-17/h12-14H,1-11H2,(H,18,20,22)

InChI Key

UMSXWPSYLFTPBQ-UHFFFAOYSA-N

SMILES

C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)N4CCOCC4

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 2
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 3
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 4
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Reactant of Route 6
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide

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